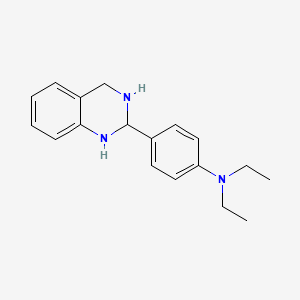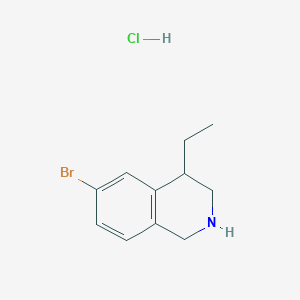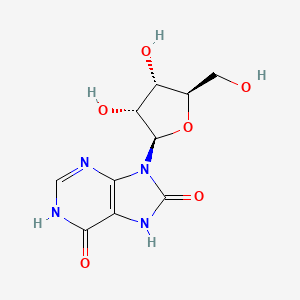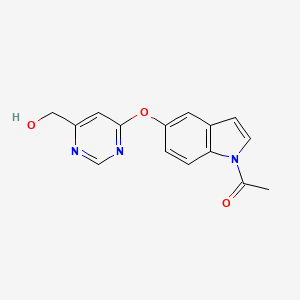![molecular formula C12H16N4O2S B11842491 tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate CAS No. 885269-06-7](/img/structure/B11842491.png)
tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C12H16N4O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, an aminomethyl group, and a tert-butyl carbamate moiety.
Vorbereitungsmethoden
The synthesis of tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate involves several steps. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the aminomethyl group: This step typically involves the use of aminomethylating agents.
Attachment of the tert-butyl carbamate moiety: This is usually done by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-4-yl)carbamate): This compound has a similar core structure but different substituents.
tert-Butyl (4-(6-aminopyridin-3-yl)piperazine-1-carboxylate): This compound has a different core structure but shares the tert-butyl carbamate moiety.
Eigenschaften
CAS-Nummer |
885269-06-7 |
|---|---|
Molekularformel |
C12H16N4O2S |
Molekulargewicht |
280.35 g/mol |
IUPAC-Name |
tert-butyl N-[6-(aminomethyl)thieno[2,3-d]pyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C12H16N4O2S/c1-12(2,3)18-11(17)16-9-8-4-7(5-13)19-10(8)15-6-14-9/h4,6H,5,13H2,1-3H3,(H,14,15,16,17) |
InChI-Schlüssel |
RKHJVOREMMOXOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(SC2=NC=N1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(trans-4'-Pentyl-[1,1'-bi(cyclohexan)]-1-en-2-yl)boronic acid](/img/structure/B11842412.png)


![2-(3-Methylchromeno[4,3-c]pyrazol-1(4H)-yl)aniline](/img/structure/B11842425.png)








![Imidazo[1,5-a]pyridine, 3-(2-methylphenyl)-1-(2-pyridinyl)-](/img/structure/B11842510.png)

